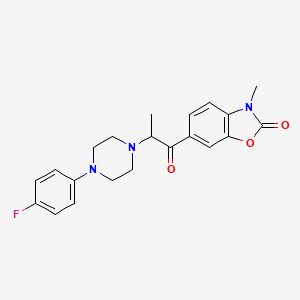

6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone

Description

2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazolinone core, a piperazine ring, and a fluorophenyl group

Properties

CAS No. |

82211-65-2 |

|---|---|

Molecular Formula |

C21H22FN3O3 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

6-[2-[4-(4-fluorophenyl)piperazin-1-yl]propanoyl]-3-methyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C21H22FN3O3/c1-14(20(26)15-3-8-18-19(13-15)28-21(27)23(18)2)24-9-11-25(12-10-24)17-6-4-16(22)5-7-17/h3-8,13-14H,9-12H2,1-2H3 |

InChI Key |

XURYNEOLLZZKGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)N(C(=O)O2)C)N3CCN(CC3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent, such as phosgene or triphosgene, to form the benzoxazolinone ring.

Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the benzoxazolinone core.

Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acylating agent.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-Benzoxazolinone: A simpler analog without the piperazine and fluorophenyl groups.

6-Methoxy-2-benzoxazolinone: A derivative with a methoxy group at the 6-position.

4-(p-Fluorophenyl)piperazine: A compound containing the piperazine and fluorophenyl groups but lacking the benzoxazolinone core.

Uniqueness

2-Benzoxazolinone,6-(2-(4-(p-fluorophenyl)-1-piperazinyl)propionyl)-3-methyl- is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the benzoxazolinone core, piperazine ring, and fluorophenyl group makes it a versatile compound for various scientific research and industrial applications.

Biological Activity

6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone (CAS No. 82211-65-2) is a synthetic compound that exhibits a complex structure, integrating a benzoxazolinone moiety with a piperazine ring. The presence of a 4-fluorophenyl group attached to the piperazine suggests potential pharmacological activities, particularly in neuropharmacology and cardiovascular research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone is C21H22FN3O3, with a molecular weight of approximately 383.416 g/mol. The compound features distinct functional groups that contribute to its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Benzoxazolinone Core | Provides a framework for biological activity, often associated with antitumor properties. |

| Piperazine Ring | Commonly linked to antidepressant effects and receptor binding affinity. |

| 4-Fluorophenyl Group | Enhances lipophilicity, potentially improving bioavailability and receptor interactions. |

Biological Activity

Preliminary studies indicate that compounds similar to 6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone exhibit significant biological activities. Notably, piperazine derivatives are known for their diverse pharmacological effects:

- Neuropharmacological Effects : Compounds containing piperazine have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

- Antitumor Activity : Benzoxazolinones are often explored for their anticancer properties, with some studies indicating cytotoxic effects against various cancer cell lines.

- Cardiovascular Effects : The structural similarities to beta-blockers suggest possible cardiovascular applications.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone:

-

Antidepressant Activity :

- A study on piperazine derivatives highlighted their ability to modulate serotonin levels in the brain, which is crucial for mood regulation. The specific interactions of 6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone with serotonin receptors warrant further investigation.

-

Antitumor Efficacy :

- Research on benzoxazolinones demonstrated their cytotoxicity against breast cancer cell lines, showing promise for further development into therapeutic agents.

-

Cardiovascular Implications :

- Similar compounds have been studied for their ability to lower blood pressure and heart rate through beta-adrenergic blockade mechanisms.

Interaction Studies

The interaction studies involving 6-(2-(4-(4-Fluorophenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone typically focus on its binding affinity to various receptors:

| Receptor Type | Binding Affinity | Potential Effect |

|---|---|---|

| Serotonin (5-HT) Receptors | High | Mood modulation |

| Dopamine Receptors | Moderate | Antidepressant effects |

| Beta-Adrenergic Receptors | Variable | Cardiovascular regulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.